2-nitro-6-(trifluoromethyl)benzoic Acid
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Overview
Description
2-nitro-6-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.118. The purity is usually 95%.
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Scientific Research Applications
Antiparasitic Properties and Host-Protective Mechanisms The derivatives of nitrobenzoic acids, including those similar to 2-nitro-6-(trifluoromethyl)benzoic acid, have demonstrated significant antiparasitic properties. For instance, specific anthranilic acid derivatives have shown antiproliferative activity against Trichomonas vaginalis and promising activity against Leishmania infantum. These compounds have also been found to improve host-protective mechanisms against Leishmania by preventing parasite internalization by macrophages and stimulating NO production. This suggests the potential of nitrobenzoic acid derivatives in developing antiparasitic treatments (Delmas et al., 2002).
Spectroscopic Characterization and Structural Insights Crystallographic and spectroscopic studies of nitro trifluoromethyl benzoic acids have provided valuable insights into their molecular structure. The regiochemistry of the trifluoromethyl group in these compounds results in steric interactions that rotate the carboxylic acid group or the nitro group out of the aromatic plane, affecting their chemical and physical properties. These findings are critical for understanding the behavior of such compounds in various chemical environments (Diehl III et al., 2019).
Development of Novel Fluorescence Probes Research on derivatives of benzoic acid, including nitrobenzoic acids, has led to the development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. This innovative application highlights the potential of nitrobenzoic acid derivatives in biological and chemical studies, offering tools to study the roles of hROS in various conditions (Setsukinai et al., 2003).
Luminescence Sensitization in Metal Complexes Nitrobenzoic acid derivatives have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. The incorporation of thiophenyl-derivatized nitrobenzoic acid ligands into Eu(III) and Tb(III) complexes has shown to significantly enhance luminescence properties, offering applications in materials science and photophysics. These complexes demonstrate potential for use in luminescent devices and as probes in bioimaging (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
“2-nitro-6-(trifluoromethyl)benzoic Acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that benzoic acid derivatives generally have good absorption and distribution profiles, undergo hepatic metabolism, and are excreted in the urine .
Result of Action
The effects of benzoic acid derivatives can range from enzyme inhibition to receptor modulation, depending on their specific targets .
Action Environment
The action, efficacy, and stability of 2-nitro-6-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors . These can include pH, temperature, and the presence of other compounds.
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3-5(12(15)16)6(4)7(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBEHFQLFYRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24821-18-9 |
Source
|
Record name | 2-Nitro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.